

# Application Note and Protocol: Synthesis of Methyl 2-(3-bromophenyl)acetate

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## Compound of Interest

Compound Name: Methyl 2-(3-bromophenyl)acetate

Cat. No.: B147211

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl 2-(3-bromophenyl)acetate** is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules.<sup>[1][2]</sup> Its structure incorporates a bromine atom on the phenyl ring, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides a detailed standard protocol for the synthesis of **Methyl 2-(3-bromophenyl)acetate** via Fischer esterification of 2-(3-bromophenyl)acetic acid, a common and efficient method. An alternative protocol using methyl iodide is also presented.

## Physicochemical Data

Property	Value
CAS Number	150529-73-0 <sup>[1][3]</sup>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub> <sup>[1][4]</sup>
Molecular Weight	229.07 g/mol <sup>[1][4]</sup>
Appearance	Colorless oil <sup>[5]</sup>
Boiling Point	268.6 °C (Predicted) <sup>[6]</sup>
Density	1.4 g/cm <sup>3</sup> (Predicted) <sup>[6]</sup>

## Experimental Protocols

### Method 1: Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of methyl 2-(bromophenyl)acetates, which has been shown to produce high yields.<sup>[7]</sup> The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.<sup>[8][9][10]</sup>

#### Materials:

- 2-(3-Bromophenyl)acetic acid
- Methanol (MeOH), anhydrous
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (DCM)
- Water (H<sub>2</sub>O)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) in methanol (approximately 10 mL per gram of carboxylic acid).
- To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

- Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
- Maintain the reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the residue, add water and extract the product with dichloromethane (3 x volume of water).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
- If necessary, purify the product by silica gel chromatography.

## Method 2: Alkylation with Methyl Iodide

This method provides a quantitative yield and is performed under mild conditions.<sup>[5]</sup>

Materials:

- 2-(3-Bromophenyl)acetic acid
- Potassium Carbonate ( $K_2CO_3$ ), dried
- Methyl Iodide ( $CH_3I$ )
- Acetone, anhydrous
- Celite
- Round-bottom flask
- Magnetic stirrer and stir bar

- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.
- Add methyl iodide (3.0 eq) dropwise to the suspension.
- Stir the reaction mixture at 30 °C for approximately 67 hours.
- Upon completion, cool the reaction to room temperature.
- Filter the suspension through a pad of Celite to remove inorganic salts.
- Remove the solvent from the filtrate in vacuo to yield the product.
- The crude product can be purified by silica gel chromatography (e.g., using a mixture of petroleum ether and ethyl acetate).[\[5\]](#)

## Quantitative Data Summary

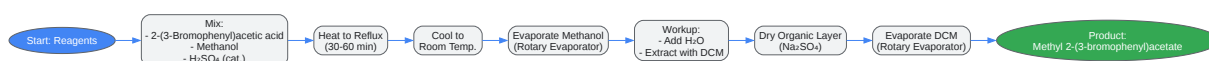
Method	Reactants	Catalyst/ Base	Solvent	Yield	Purity	Reference
Fischer Esterification	2-(3-Bromophenyl)acetic acid, Methanol	H <sub>2</sub> SO <sub>4</sub> (catalytic)	Methanol	~99% (for ortho-isomer)	High	<a href="#">[7]</a>
Alkylation	2-(3-Bromophenyl)acetic acid, Methyl Iodide	K <sub>2</sub> CO <sub>3</sub>	Acetone	100% (quantitative)	High	<a href="#">[5]</a>

## Characterization Data

The structure of the synthesized **Methyl 2-(3-bromophenyl)acetate** can be confirmed by spectroscopic methods.

- $^1\text{H-NMR}$  (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  = 7.44 (d,  $J$  = 1.5 Hz, 1H), 7.41 (dt,  $J$  = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 ppm (s, 2H).<sup>[5]</sup>
- $^{13}\text{C-NMR}$  (100 MHz,  $\text{CDCl}_3$ ):  $\delta$  (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.<sup>[5]</sup>

## Visualized Experimental Workflow (Fischer Esterification)



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Caption: Workflow for the synthesis of **Methyl 2-(3-bromophenyl)acetate** via Fischer Esterification.

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
- Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
- Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate containment.

- Refer to the Safety Data Sheets (SDS) for all reagents before use.

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- To cite this document: BenchChem. [Application Note and Protocol: Synthesis of Methyl 2-(3-bromophenyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147211#standard-protocol-for-the-synthesis-of-methyl-2-3-bromophenyl-acetate]

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